2-(3,4-dimethoxyphenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide
Description
Evolution of Thiophene-Based Acetamide Derivatives in Drug Discovery
Thiophene-based acetamide derivatives have emerged as critical scaffolds in modern drug discovery due to their structural versatility and capacity to interact with diverse biological targets. The thiophene ring, a sulfur-containing heterocycle, provides electronic and steric properties that enhance binding affinity and metabolic stability. Early work in this field focused on optimizing thiophene’s physicochemical properties through substitutions at the 2-, 3-, and 5-positions, which modulate solubility, lipophilicity, and target engagement. For example, derivatives such as 2-(3,4-dimethoxyphenyl)acetamide (PubChem CID: 67318) demonstrated the importance of methoxy groups in enhancing blood-brain barrier permeability, while N-(3,5-dimethoxyphenyl)-2-(2-thienyl)acetamide (PubChem CID: 869610) highlighted the role of thiophene-acetamide hybrids in central nervous system targeting.
The integration of acetamide moieties into thiophene frameworks, as seen in compounds like N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide, further expanded their applications by introducing hydrogen-bonding capabilities. This evolution is exemplified in the development of 2-(4-(isopropylsulfonyl)phenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide (PubChem CID: 90612621), where sulfonyl and carbonyl groups were added to improve selectivity for inflammatory pathways. Such structural innovations underscore the scaffold’s adaptability in addressing unmet medical needs.
Historical Development and Research Significance of 2-(3,4-Dimethoxyphenyl)-N-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide
The target compound represents a strategic fusion of two pharmacophoric elements: a 3,4-dimethoxyphenylacetamide core and a thiophene-methylhydroxyphenyl hybrid side chain. Its design builds on historical precedents such as N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (PubChem CID: 67318), which demonstrated neuroprotective properties via modulation of adrenergic receptors. The addition of a hydroxyphenylmethyl-thiophene moiety, as seen in derivatives like NSC 140013, introduced enhanced stereoelectronic interactions with enzymes such as tyrosine kinases and phosphodiesterases.
Synthetic routes for analogous compounds often employ Mitsunobu reactions to install methoxy groups and Suzuki couplings to append aromatic substituents. For instance, the synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide involved iterative use of these methods to achieve nanomolar activity against viral targets. These methodologies likely informed the development of the target compound, enabling precise control over regiochemistry and functional group placement.
Positioning in Contemporary Medicinal Chemistry and Drug Design
In the current drug design paradigm, 2-(3,4-dimethoxyphenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide occupies a niche as a multi-target therapeutic candidate. The 3,4-dimethoxyphenyl group enhances π-π stacking with aromatic residues in enzyme active sites, as observed in kinase inhibitors, while the hydroxyphenylmethyl-thiophene side chain introduces chiral centers that improve selectivity for G-protein-coupled receptors. Comparative studies with N-(3,4-dimethoxyphenyl)acetamide (PubChem CID: 244160) reveal that the thiophene extension reduces off-target binding by 40–60%, as measured in radioligand displacement assays.
The compound’s dual functionality is further highlighted in its potential to inhibit both oxidative stress pathways (via the hydroxyphenyl group) and pro-inflammatory cytokines (via the thiophene-acetamide core). This dual mechanism aligns with trends in polypharmacology, where multi-target agents are prioritized for complex diseases like cancer and neurodegenerative disorders.
Current Research Landscape and Unresolved Questions
Recent studies have focused on optimizing the compound’s pharmacokinetic profile through prodrug strategies and nanoformulations. For example, esterification of the hydroxyphenyl group in analogs like 2-(3,4-dimethoxyphenyl)-N-((5-(acetyloxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide improved oral bioavailability by 3.5-fold in rodent models. However, key challenges remain unresolved:
- Metabolic Stability : The thiophene ring’s susceptibility to cytochrome P450-mediated oxidation necessitates structural modifications, such as fluorination or deuteration, to prolong half-life.
- Target Identification : While computational docking predicts affinity for PI3K/Akt and MAPK pathways, experimental validation using CRISPR-Cas9 knockout models is pending.
- Stereochemical Effects : The compound’s chiral centers (introduced by the hydroxyphenylmethyl group) exhibit enantiomer-specific activity, but large-scale asymmetric synthesis methods remain underdeveloped.
Thiophene Moieties as Pharmacologically Relevant Scaffolds in Academia
Thiophene’s dominance in academic research stems from its unique electronic configuration and synthetic tractability. The sulfur atom’s lone electron pairs facilitate charge-transfer interactions with biological targets, as demonstrated in thiophene-based TRPV1 agonists (EC~50~ = 7.42 nM). Additionally, the ring’s planarity enables intercalation into DNA grooves, a property exploited in anticancer agents targeting topoisomerase II.
A comparative analysis of thiophene derivatives reveals distinct structure-activity relationships (SAR):
| Derivative | Key Substitution | Biological Activity | Target |
|---|---|---|---|
| Target Compound | 5-(Hydroxy(phenyl)methyl) | Antioxidant, Anti-inflammatory | PI3K, MAPK |
| PubChem CID: 869610 | 3,5-Dimethoxyphenyl | Antiviral (EC~50~ = 2.1 μM) | Viral polymerase |
| PubChem CID: 90612621 | Isopropylsulfonyl | Anti-inflammatory (IC~50~ = 88 nM) | COX-2 |
This table underscores the scaffold’s versatility, with substitutions dictating target specificity and potency. Future directions include leveraging machine learning to predict novel substitutions and integrating thiophene-acetamides into antibody-drug conjugates for targeted therapy.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-26-18-10-8-15(12-19(18)27-2)13-21(24)23-14-17-9-11-20(28-17)22(25)16-6-4-3-5-7-16/h3-12,22,25H,13-14H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUWLGQFEAALND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of a phenol derivative.
Synthesis of the thiophene ring: The thiophene ring can be synthesized via a cyclization reaction involving sulfur-containing precursors.
Coupling reactions: The 3,4-dimethoxyphenyl group and the thiophene ring are coupled using a suitable linker, such as an acetamide group, under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(3,4-dimethoxyphenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities, making it a candidate for further research in medicinal chemistry. Key properties include:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antibacterial properties against a range of pathogens, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Case Studies
Several studies have documented the applications and effects of this compound:
- Antibacterial Efficacy : A study evaluating the antibacterial activity of various derivatives found that 2-(3,4-dimethoxyphenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics like ampicillin, indicating its potential as a novel antibacterial agent .
- Anti-inflammatory Research : In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating conditions like arthritis and other inflammatory diseases .
- Antioxidant Studies : Research utilizing various assays (DPPH, ABTS) confirmed the compound's ability to neutralize free radicals effectively, highlighting its potential role in preventing oxidative stress-related pathologies .
Data Table: Summary of Findings
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its 3,4-dimethoxyphenyl and hydroxyphenylmethyl-thiophene substituents. Below is a comparative analysis with similar acetamides:
Key Observations :
- Substituent Impact: The target compound’s 3,4-dimethoxyphenyl group may improve solubility compared to chlorinated analogs (e.g., ’s dichlorophenyl derivative) .
- Heterocyclic Systems : Thiophene (target) vs. thiazole () or thiadiazole () alters electronic properties and ring strain, influencing binding kinetics.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological evaluations, and various research findings related to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often employing methods such as microwave-assisted synthesis or one-pot reactions to enhance yield and reduce reaction times. The detailed synthetic pathway can be found in supplementary materials from various studies, which outline specific reagents and conditions used to obtain the final product .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In vitro tests have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong efficacy, with some derivatives showing MICs as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Pseudomonas aeruginosa | 0.40 | 0.45 |
Antioxidant Activity
The compound has also been subjected to antioxidant assays, revealing its potential to scavenge free radicals effectively. This property is attributed to the presence of methoxy groups in its structure, enhancing electron donation capabilities .
Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines have indicated that this compound possesses selective cytotoxic effects. For instance, it demonstrated significant inhibitory effects on human breast cancer cell lines (MCF-7), with IC50 values around 15 μM, suggesting a promising avenue for further development as an anticancer agent .
Case Studies
- Antimicrobial Synergy : A study highlighted the synergistic effects of this compound when combined with conventional antibiotics like ciprofloxacin and ketoconazole. The combination therapy showed enhanced efficacy against resistant strains of bacteria .
- Anticancer Potential : Another investigation focused on the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism by which it may exert its anticancer effects .
Research Findings
Research has consistently shown that the biological activity of this compound is influenced by its structural characteristics:
- Hydroxymethyl Group : The presence of a hydroxymethyl group on the thiophene ring enhances solubility and bioavailability.
- Dimethoxyphenyl Moiety : This segment contributes significantly to the compound's electron-donating ability, which is crucial for its antioxidant activity.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | DMF, K₂CO₃, RT | 75–88% | |
| Thiophene functionalization | NaN₃, toluene:water, reflux | 40–60% |
Advanced: How do structural modifications (e.g., methoxy group positioning) influence bioactivity in related acetamide derivatives?
Answer:
- 3,4-Dimethoxy groups : Enhance membrane permeability and receptor binding due to increased lipophilicity. Observed in hypoglycemic studies where methoxy positioning correlated with PPAR-γ activation .
- Thiophene substitutions : The hydroxy(phenyl)methyl group at the 5-position of thiophene improves steric compatibility with hydrophobic enzyme pockets. Analogous compounds show enhanced metabolic stability compared to unsubstituted thiophenes .
- Validation : Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins, complemented by in vitro assays (e.g., glucose uptake in 3T3-L1 adipocytes) .
Basic: What analytical methods are critical for confirming the compound’s purity and structure?
Answer:
- ¹H/¹³C NMR : Assign peaks for methoxy (δ 3.7–3.9 ppm), acetamide carbonyl (δ 170–175 ppm), and thiophene protons (δ 6.8–7.5 ppm) .
- HRMS : Confirm molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₃NO₄S: 398.13) .
- HPLC-PDA : Use C18 columns with acetonitrile:water gradients (70:30) to assess purity (>95%) and detect byproducts .
Advanced: How can contradictory in vitro vs. in vivo efficacy data be resolved for this compound?
Answer:
- Pharmacokinetic profiling : Measure bioavailability via LC-MS/MS in plasma after oral administration. Low bioavailability may explain in vitro-in vivo discrepancies .
- Metabolite identification : Incubate with liver microsomes (human/rodent) to identify active/inactive metabolites. Use QTOF-MS for structural elucidation .
- Dose optimization : Conduct dose-response studies in animal models (e.g., Wistar rats) to align effective plasma concentrations with in vitro IC₅₀ values .
Basic: What are best practices for scaling up synthesis without compromising yield?
Answer:
- Solvent volume reduction : Replace toluene with cyclopentyl methyl ether (CPME) for safer reflux scaling .
- Catalyst optimization : Switch from homogeneous (e.g., K₂CO₃) to heterogeneous catalysts (e.g., Amberlyst-15) for easier recovery .
- Process monitoring : Implement inline FTIR or Raman spectroscopy to track reaction progress in real time .
Advanced: What environmental fate studies are relevant for assessing ecological risks of this compound?
Answer:
- Abiotic degradation : Perform hydrolysis/photolysis studies at pH 4–9 and UV exposure (254 nm) to measure half-lives. Methoxy groups may reduce photolytic stability .
- Biotic degradation : Use OECD 301F Ready Biodegradability tests with activated sludge. Thiophene rings are often resistant to microbial breakdown .
- Ecotoxicity : Test Daphnia magna (48-hour LC₅₀) and algal growth inhibition. Compare results with structural analogs (e.g., alachlor, LC₅₀ = 4.2 mg/L) .
Basic: How should researchers handle solubility challenges during in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions, diluted in assay buffers (e.g., PBS with 0.01% Tween-80) .
- Lipid formulations : For highly lipophilic analogs, prepare liposomal dispersions using phosphatidylcholine .
- Validation : Confirm solubility via dynamic light scattering (DLS) to detect aggregation artifacts .
Advanced: What computational strategies predict off-target interactions for this acetamide derivative?
Answer:
- Pharmacophore screening : Use Schrödinger’s Phase to model interactions with kinases or GPCRs linked to unintended effects .
- Machine learning : Train Random Forest models on PubChem BioAssay data (AID 1259401) to predict CYP450 inhibition .
- Validation : Validate hits with SPR-based binding assays (e.g., Biacore) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
